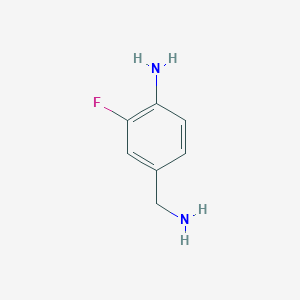

![molecular formula C30H50Cl2NO3PRuS B6316011 {[2-(i-Propoxy)-5-(N,N-dimethylaminosulfonyl)Phe]methylene}tricyclohexylphosphine)ruthenium(II) dichloride Zhan Catalyst -1C CAS No. 918871-44-0](/img/structure/B6316011.png)

{[2-(i-Propoxy)-5-(N,N-dimethylaminosulfonyl)Phe]methylene}tricyclohexylphosphine)ruthenium(II) dichloride Zhan Catalyst -1C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

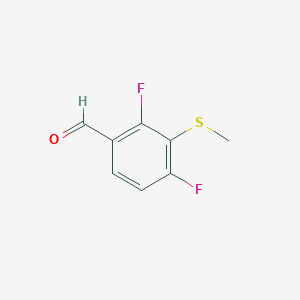

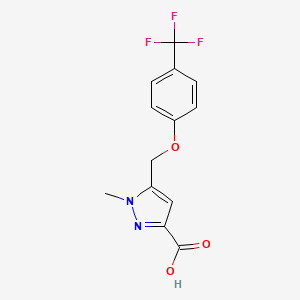

{[2-(i-Propoxy)-5-(N,N-dimethylaminosulfonyl)Phe]methylene}tricyclohexylphosphine)ruthenium(II) dichloride Zhan Catalyst -1C is a useful research compound. Its molecular formula is C30H50Cl2NO3PRuS and its molecular weight is 707.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 707.166948 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Metathesis Reactions

- Methyl Soyate Modification : The study by Holser, Doll, and Erhan (2006) explored ruthenium catalysts in the metathesis of methyl soyate, suggesting potential applications in modifying bio-based materials for improved performance in products like diesel fuel (Holser, Doll, & Erhan, 2006).

Polymerization Processes

- Ring-Opening Metathesis Polymerization (ROMP) : Santiago et al. (2014) used ruthenium catalysts for ROMP, leading to the synthesis of high molecular weight polymers with potential applications in creating new materials (Santiago et al., 2014).

Catalyst Development and Analysis

- Catalyst Preparation : Jimenez et al. (2012) focused on the preparation of ruthenium indenylidene-ether olefin metathesis catalysts, indicating the potential for developing new, efficient catalyst systems (Jimenez et al., 2012).

- Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis : Wang and Metzger (2008) used ESI-MS to study ruthenium catalysts in solution, contributing to our understanding of the behavior and stability of such catalysts (Wang & Metzger, 2008).

Specific Organic Reactions

- Hydrogenation Processes : James, Wang, and Voigt (1975) reported on the use of ruthenium(II) chiral phosphine complexes in the asymmetric hydrogenation of unsaturated carboxylic acids (James, Wang, & Voigt, 1975).

- Oxidative Dehalogenation : Bressan et al. (1999) explored the use of water-soluble ruthenium(II) complexes for the oxidation of chlorinated organics, an important process in environmental chemistry (Bressan et al., 1999).

Mecanismo De Acción

Target of Action

Zhan Catalyst-1C, also known as {[2-(i-Propoxy)-5-(N,N-dimethylaminosulfonyl)Phe]methylene}tricyclohexylphosphine)ruthenium(II) dichloride, is a type of ruthenium-based organometallic complex . Its primary target is olefin metathesis , a chemical reaction that has significant applications in the formation of carbon-carbon double bonds.

Mode of Action

Zhan Catalyst-1C interacts with its targets by facilitating the breaking and reforming of carbon-carbon double bonds . It contains functionally substituted alkoxybenzylidene carbene ligands, which can be chemically bonded to the surface of resins, PEG chains, and polymers . This interaction results in changes in the structure of the target molecules, enabling the formation of new carbon-carbon double bonds.

Biochemical Pathways

The primary biochemical pathway affected by Zhan Catalyst-1C is the olefin metathesis pathway . This pathway involves the breaking and reforming of carbon-carbon double bonds, which can lead to the synthesis of complex organic compounds. The downstream effects of this pathway can include the production of polymers, pharmaceuticals, and other industrially relevant chemicals .

Pharmacokinetics

It’s worth noting that zhan catalyst-1c is soluble in dichloromethane, dichloroethane, chloroform, ether, and other solvents, but insoluble in methanol, ethanol, and other alcohols . This solubility profile can impact the compound’s availability in different reaction environments.

Result of Action

The primary result of Zhan Catalyst-1C’s action is the facilitation of olefin metathesis . This can lead to the formation of new carbon-carbon double bonds and the synthesis of complex organic compounds. In practical terms, this can result in the production of a wide range of industrially relevant chemicals, including polymers and pharmaceuticals .

Action Environment

The action of Zhan Catalyst-1C can be influenced by various environmental factors. For instance, the catalyst’s activity can be affected by the presence of air and water . Moreover, the solubility of Zhan Catalyst-1C in different solvents can impact its efficacy and stability in various reaction environments . Additionally, Zhan Catalyst-1C is linked to a resin- and PEG-linked support, offering a great advantage in recyclable utility, and leaving little or no trace of metal contamination within the reaction environment .

Análisis Bioquímico

Biochemical Properties

As a ruthenium-based organometallic complex, it is known to interact with various biomolecules in the context of olefin metathesis . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present.

Cellular Effects

Given its role in olefin metathesis, it may influence various cellular processes related to this reaction

Molecular Mechanism

The molecular mechanism of action of Zhan Catalyst -1C involves its role as a catalyst in olefin metathesis . This reaction involves the breaking and making of carbon-carbon double bonds, which can lead to significant changes in the structure and properties of the molecules involved

Temporal Effects in Laboratory Settings

It is known that Zhan Catalyst -1C is soluble in dichloromethane, dichloroethane, chloroform, ether, and other solvents, but insoluble in methanol, ethanol, and other alcohols . This suggests that the compound may have a certain degree of stability in these solvents over time.

Metabolic Pathways

Given its role in olefin metathesis, it may interact with enzymes and cofactors involved in this process .

Propiedades

IUPAC Name |

dichloro-[[5-(dimethylsulfamoyl)-2-propan-2-yloxyphenyl]methylidene]ruthenium;tricyclohexylphosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33P.C12H17NO3S.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-9(2)16-12-7-6-11(8-10(12)3)17(14,15)13(4)5;;;/h16-18H,1-15H2;3,6-9H,1-2,4-5H3;2*1H;/q;;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGVRAHMQZBHRC-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C=[Ru](Cl)Cl.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50Cl2NO3PRuS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

707.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B6315940.png)

![2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane](/img/structure/B6315954.png)

![t-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315956.png)

![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6315999.png)

![[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl][bis(trifluoromethyl) sulfonylimido]gold(I), 98%](/img/structure/B6316015.png)